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Compound of Interest

Compound Name: 1-Chloro-3-phenoxypropan-2-ol

CAS No.: 4769-73-7

Cat. No.: B1266388

Get Quote

Executive Summary
1-Chloro-3-phenoxypropan-2-ol (CAS: 4792-82-9) serves as a critical bifunctional "pivot"

intermediate in pharmaceutical chemistry.[1] Possessing both a secondary hydroxyl group and

a primary alkyl chloride, it acts as the direct precursor to Phenyl Glycidyl Ether (PGE) via

dehydrochlorination and as a scaffold for

-adrenergic receptor blockers via amination.[1]

This guide provides validated protocols for the synthesis, cyclization, and functionalization of

this molecule.[1] Unlike standard textbook descriptions, these protocols emphasize process

causality—explaining why specific catalysts (e.g., piperidine hydrochloride) and phase-transfer

conditions are strictly necessary to maximize yield and suppress polymerization.[1]
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Property Specification Notes

IUPAC Name
1-Chloro-3-phenoxypropan-2-

ol

Also known as 3-Phenoxy-1-

chloro-2-propanol

Molecular Formula

Molecular Weight 186.64 g/mol

Boiling Point 112°C @ 0.6 mmHg
High vacuum required for

distillation

Density 1.2 ± 0.1 g/cm³ Denser than water

Solubility
Soluble in alcohols,

chloroform, toluene
Immiscible with water

Key Hazards
Skin/Eye Irritant (Cat 2),

Mutagenic Potential

Handle in fume hood with

nitrile gloves

Synthetic Pathways Overview
The utility of 1-Chloro-3-phenoxypropan-2-ol lies in its ability to undergo intramolecular

Williamson ether synthesis to form epoxides or intermolecular substitution to form amino-

alcohols.[1]
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Figure 1: The central role of 1-Chloro-3-phenoxypropan-2-ol in divergent synthesis.

Module 1: Synthesis of the Core Intermediate
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Objective: Synthesize 1-Chloro-3-phenoxypropan-2-ol from Phenol and Epichlorohydrin.

Mechanistic Insight
The reaction involves the nucleophilic attack of the phenoxide oxygen on the epoxide ring of

epichlorohydrin.[1]

Critical Control Point: We use Piperidine Hydrochloride as a catalyst.[1] Unlike strong bases

which can cause immediate polymerization of epichlorohydrin, this salt buffers the reaction,

facilitating the ring-opening at the less substituted carbon (regioselectivity) while preventing

the premature closure of the ring back to the epoxide.[1]

Protocol A: Catalytic Ring Opening
Reagent Setup:

Phenol: 94.0 g (1.0 mol)[1]

Epichlorohydrin: 138.8 g (1.5 mol) [Excess drives kinetics][1]

Catalyst: Piperidine Hydrochloride: 2.0 g[1]

Reaction:

Combine reagents in a round-bottom flask equipped with a reflux condenser.

Heat to 100°C with vigorous magnetic stirring.

Maintain temperature for 6 hours. The mixture will darken slightly.[1]

Workup (Purification):

Cool the mixture to room temperature.

Strip Excess: Remove unreacted epichlorohydrin via rotary evaporation at 100°C

(vacuum).[1] Note: Epichlorohydrin is toxic; trap solvent efficiently.

Acid Wash: Dissolve the oily residue in 100 mL Chloroform (
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).[1] Add 50 mL conc. HCl and stir for 30 mins. Reason: This converts the piperidine
catalyst into a water-soluble salt for removal.[1]

Separate phases.[1][2] Wash the organic layer with water (

).[1]

Dry over anhydrous

, filter, and evaporate solvent.[1][2]

Isolation:

Perform vacuum distillation.[1][2] Collect the fraction boiling at 112°C / 0.6 mmHg.

Yield: Expect ~60–65% (approx. 116 g).

Module 2: Cyclization to Phenyl Glycidyl Ether
(PGE)
Objective: Convert the chlorohydrin to the epoxide (PGE).[1]

Mechanistic Insight
This is an intramolecular Williamson ether synthesis.[1] The secondary alcohol is deprotonated

by NaOH, and the resulting alkoxide displaces the adjacent chloride.

Challenge: The reaction is biphasic (organic oil + aqueous base). Without help, the reaction

is slow.

Solution: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Hydrogen Sulfate

(TBAHS) or quaternary ammonium salts to shuttle hydroxide ions into the organic phase.[1]

Protocol B: Biphasic Ring Closure
Reagent Setup:

1-Chloro-3-phenoxypropan-2-ol (from Module 1): 18.6 g (0.1 mol)[1]
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Sodium Hydroxide (NaOH): 30% Aqueous Solution (excess)[1]

Toluene: 50 mL

PTC: Tetrabutylammonium bromide (TBAB): 0.3 g[1]

Reaction:

Dissolve the chlorohydrin and TBAB in Toluene.

Add NaOH solution dropwise while stirring vigorously at 40–50°C. Caution: Exothermic.

Stir for 3 hours. Monitor by TLC (disappearance of chlorohydrin).[1]

Workup:

Separate the organic layer.[1][2]

Wash with brine until neutral pH.[1]

Evaporate Toluene.

Result: Phenyl Glycidyl Ether (Clear oil).[1][3]

Module 3: Amination (Beta-Blocker Motif Synthesis)
Objective: Synthesize 1-(isopropylamino)-3-phenoxypropan-2-ol. This structure mimics the core

pharmacophore of beta-blockers like Propranolol.[1]

Mechanistic Insight
While amines can displace the chloride directly, the reaction proceeds faster and cleaner via

the in situ formation of the epoxide (PGE) followed by ring opening.[1] However, if starting

strictly from the chlorohydrin without pre-cyclization, a higher temperature is required to drive

the displacement.[1]

Protocol C: Direct Aminolysis
Reagent Setup:
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1-Chloro-3-phenoxypropan-2-ol: 9.3 g (0.05 mol)[1]

Isopropylamine: 15 mL (Excess)[1]

Solvent: Ethanol (50 mL) or Water (Green chemistry route)

Reaction:

Combine reagents in a pressure vessel or reflux setup.[1]

Heat to Reflux (approx 80°C) for 4–6 hours.

Note: If using water as solvent under ultrasound irradiation (Sonochemistry), reaction

times can be reduced to <1 hour.[1]

Workup:

Evaporate ethanol and excess amine under reduced pressure.[1]

The residue is the crude amino-alcohol hydrochloride salt (if acid was present) or free

base.[1]

Recrystallize from Hexane/Ethyl Acetate.

Experimental Workflow Visualization
The following diagram details the critical decision points in the purification of the chlorohydrin

intermediate (Module 1).
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Figure 2: Purification logic for removing catalytic impurities prior to distillation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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